![molecular formula C19H28N2O2 B2886397 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 2320862-00-6](/img/structure/B2886397.png)
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic compound that belongs to the class of benzodiazepines. It has been extensively studied for its potential applications in scientific research.
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research on compounds structurally related to 1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one showcases innovative synthetic methodologies and chemical transformations. For example, a study by Pippel et al. (2011) detailed scalable syntheses of potent H3 antagonists, highlighting the chemical versatility and potential pharmacological applications of similar compounds. This research underscores the compound's relevance in the synthesis of receptor ligands, demonstrating its utility in the development of new drugs (Pippel et al., 2011).
Mechanistic Insights into Heterocyclic Chemistry
The compound's structural framework serves as a basis for exploring mechanistic pathways in heterocyclic chemistry. Voskressensky et al. (2014) explored transformations of tetrahydro-pyrrolobenzodiazepines, revealing the compound's role in facilitating ring opening reactions leading to substituted pyrroles. Such studies provide deep insights into the reactivity of diazepine rings, contributing to our understanding of heterocyclic ring transformations (Voskressensky et al., 2014).
Receptor Binding and Cytotoxic Activities
Investigations into structurally related compounds have also shed light on receptor binding affinities and cytotoxic activities. Geiger et al. (2007) synthesized bicyclic σ receptor ligands, demonstrating high receptor affinity and significant cytotoxic activity against tumor cell lines. This research underscores the potential therapeutic applications of compounds with similar structures in cancer treatment (Geiger et al., 2007).
Novel Heterocyclic Fusions
Correa et al. (2003) presented a novel approach towards the synthesis of heterocycle-fused 1,4-diazepin-2-ones, demonstrating the compound's utility in generating new heterocyclic architectures. This research highlights the synthetic versatility of the diazepine motif and its potential in creating novel heterocyclic compounds with diverse biological activities (Correa et al., 2003).
properties
IUPAC Name |
1-(4-cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-23-18-9-6-16(7-10-18)8-11-19(22)21-13-3-12-20(14-15-21)17-4-2-5-17/h6-7,9-10,17H,2-5,8,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYJAJLXYSUSRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCCN(CC2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Cyclobutyl-1,4-diazepan-1-yl)-3-(4-methoxyphenyl)propan-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.